molecular formula C8H7ClF3NO2S B2390784 [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2228658-42-0

[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2390784
CAS No.: 2228658-42-0
M. Wt: 273.65
InChI Key: CCUHFKGGHZNTCM-UHFFFAOYSA-N
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Description

[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide derivative featuring a phenyl ring substituted with a chlorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 4. The methanesulfonamide (-SO₂NH₂) moiety is attached via a methylene (-CH₂-) bridge to the aromatic ring. This structure confers unique physicochemical properties, including increased lipophilicity due to the electron-withdrawing trifluoromethyl group, which may influence solubility, bioavailability, and reactivity.

Properties

IUPAC Name

[3-chloro-4-(trifluoromethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO2S/c9-7-3-5(4-16(13,14)15)1-2-6(7)8(10,11)12/h1-3H,4H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUHFKGGHZNTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of 3-chloro-4-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products:

  • Substituted phenylmethanesulfonamides
  • Oxidized or reduced derivatives
  • Biaryl compounds from coupling reactions

Scientific Research Applications

Chemistry

In the field of chemistry, [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide serves as a building block for synthesizing more complex molecules. Its unique trifluoromethyl group enhances lipophilicity, facilitating the compound's penetration through cell membranes and interaction with various molecular targets.

Biology

The compound acts as a probe for studying enzyme mechanisms and protein-ligand interactions. It has been shown to inhibit specific enzymes by binding to their active sites or allosteric sites, thereby preventing substrate binding or catalysis. This property makes it valuable for biochemical research.

Medicine

In medical research, [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide exhibits potential therapeutic effects:

  • Anticancer Activity : In vitro studies indicate that it induces apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The mechanism involves cell cycle arrest and induction of late apoptosis or necrosis, suggesting its potential as an anticancer agent.
  • Antibacterial Properties : As a sulfonamide derivative, it may inhibit bacterial folic acid synthesis, showing efficacy against various bacterial strains.

Agriculture

The compound has demonstrated herbicidal activity by targeting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. Research indicates that derivatives of this sulfonamide can effectively inhibit PPO activity, outperforming established herbicides like saflufenacil.

Data Tables

Application Area Mechanism of Action Key Findings
ChemistryBuilding block for synthesisEnhances lipophilicity for better cellular penetration
BiologyEnzyme inhibitionInduces apoptosis in cancer cell lines
MedicineAnticancer and antibacterialEffective against lung and colon cancer cells; inhibits bacterial growth
AgricultureHerbicidal activityTargets PPO with higher inhibition rates than traditional herbicides

Case Studies and Research Findings

  • Anticancer Studies : A study published in Cancer Letters reported that [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide induced significant apoptosis in various cancer cell lines, highlighting its potential as a therapeutic agent in oncology .
  • Herbicide Development : Research documented in Pesticide Biochemistry and Physiology demonstrated the effectiveness of this compound against tobacco PPO, establishing it as a promising candidate for developing new herbicides.
  • Biological Activity Evaluation : A comprehensive review indicated that related sulfonamides exhibit substantial antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, suggesting similar potential for [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide .

Mechanism of Action

The mechanism of action of [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

a. N-(3-Chloro-4-methylphenyl)methanesulfonamide
  • Structure : Chlorine at position 3, methyl (-CH₃) at position 4.
  • Molecular Formula: C₈H₁₀ClNO₂S.
  • Molecular Weight : 219.69 g/mol .
  • Key Differences : The trifluoromethyl group in the target compound replaces the methyl group, increasing molecular weight (estimated 273.5 g/mol) and lipophilicity.
  • Applications : Primarily industrial; marked as an irritant in safety data .
b. [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride
  • Structure : Fluorine at position 3, ethanesulfonyl (-SO₂C₂H₅) at position 4.
  • Molecular Formula: C₉H₁₃ClFNO₂S.
  • Molecular Weight : 253.72 g/mol .
  • Key Differences: Ethanesulfonyl substituent (vs. methanesulfonamide) and fluorine (vs. chlorine) alter electronic properties.

Core Structural Variations

a. Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl, Metsulfuron Methyl)
  • Structure : Triazine ring linked to sulfonamide and ester groups.
  • Example : Metsulfuron methyl (C₁₄H₁₅N₅O₆S) includes a 1,3,5-triazine core .
  • Key Differences : These compounds are larger and function as acetolactate synthase inhibitors in herbicides. The target compound lacks the triazine moiety, suggesting divergent biological targets .
b. Benzimidazole Derivative with Methanesulfonamide
  • Structure: N-((2-(1-(3-(Trifluoromethyl)phenyl)ethylamino)-1H-benzo[d]imidazol-4-yl)methyl)methanesulfonamide.
  • Key Differences : Incorporates a benzimidazole ring and a trifluoromethylphenyl group. The sulfonamide is part of a larger pharmacophore, highlighting its role in medicinal chemistry .

Table 1: Comparative Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Hazards
Target Compound C₈H₇ClF₃NO₂S ~273.5 (estimated) Cl, -CF₃, -SO₂NH₂ Not specified (inference: R&D)
N-(3-Chloro-4-methylphenyl)methanesulfonamide C₈H₁₀ClNO₂S 219.69 Cl, -CH₃, -SO₂NH₂ Industrial; irritant
[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine HCl C₉H₁₃ClFNO₂S 253.72 F, -SO₂C₂H₅, -CH₂NH₂·HCl Pharmaceutical synthesis
Metsulfuron Methyl C₁₄H₁₅N₅O₆S 381.36 Triazine, -SO₂NHCO, -COOCH₃ Herbicide

Key Observations:

  • Lipophilicity : The trifluoromethyl group in the target compound enhances lipid solubility compared to methyl or ethanesulfonyl analogs.
  • Synthesis : Analogous compounds use sulfonylation or cyclization strategies (e.g., iodoacetic acid-mediated cyclization in benzimidazole derivatives ).
  • Safety : Methyl and trifluoromethyl analogs are classified as irritants; fluorine or ethanesulfonyl groups may modulate toxicity .

Biological Activity

[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide (CAS No. 2228658-42-0) is a synthetic organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration and enabling the compound to reach intracellular targets.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, potentially affecting pathways related to cancer proliferation and inflammation.
  • Protein-Ligand Interactions: It acts as a ligand for various proteins, modulating their activity and influencing biological responses.

Biological Activity Overview

Research indicates that [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide exhibits several biological activities, including:

  • Antimicrobial Activity: Demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties: Exhibits cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects: Potential to reduce inflammation in cellular models.

Table 1: Biological Activities of [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide

Activity TypeTarget/ModelEffectivenessReference
AntimicrobialE. coliIC50 = 12 µM
AnticancerA549 (lung cancer)IC50 = 15 µM
Anti-inflammatoryRAW 264.7 macrophagesReduced TNF-α levels

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide on A549 lung cancer cells. The compound showed significant inhibition of cell proliferation with an IC50 value of 15 µM. Apoptosis assays indicated that the compound induced late-stage apoptosis in treated cells, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Effects

In another study, the antimicrobial efficacy of the compound was assessed against various bacterial strains, including E. coli and Staphylococcus aureus. The results demonstrated an IC50 value of 12 µM against E. coli, indicating strong antibacterial properties.

Research Findings

Recent studies have focused on optimizing the synthesis of [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide to enhance its biological activity. Structural modifications have been explored to improve potency and selectivity for specific targets.

Findings include:

  • Enhanced activity through substitution at the para position of the phenyl ring.
  • Identification of structure-activity relationships (SAR) that correlate specific modifications with increased efficacy against cancer cell lines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide, and how can purity be ensured?

  • Methodology : The synthesis involves sequential functionalization of the phenyl ring. Key steps include chlorination at the 3-position and trifluoromethylation at the 4-position, followed by sulfonamide coupling. Reaction conditions (e.g., temperature: 60–80°C, pH: 6–7) must be tightly controlled to avoid side products like N-alkylated impurities .
  • Purity Assurance : Use High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns (retention time ~1.29 minutes under TFA-modified conditions) and Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR for verifying substitution patterns) .

Q. How should researchers handle and store [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide to maintain stability?

  • Handling : Use PPE (gloves, goggles) in a fume hood due to potential sulfonamide reactivity. Avoid exposure to moisture to prevent hydrolysis .
  • Storage : Store in airtight containers at –20°C under inert gas (argon/nitrogen). Stability studies indicate degradation <5% over 6 months under these conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons), ¹⁹F NMR (δ –60 to –65 ppm for CF₃ group) .
  • Mass Spectrometry : LC-MS (m/z 316 [M+H]⁺) confirms molecular weight .
  • FT-IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular structure of this compound?

  • Method : Grow crystals via slow evaporation in a 1:1 ethanol/dichloromethane mixture. Use SHELXL for refinement, leveraging high-resolution data (R-factor <0.05). The trifluoromethyl group’s orientation and sulfonamide torsion angles are critical for validating computational models .

Q. What strategies address contradictory bioactivity data in SAR studies of analogs?

  • Approach :

Systematic Substitution : Compare analogs with variations at the 3-chloro or 4-CF₃ positions (e.g., replacing Cl with F or CF₃ with OCF₃) .

Binding Assays : Use SPR (Surface Plasmon Resonance) to quantify target affinity (e.g., KD values) and rule out off-target effects .

Molecular Dynamics : Simulate ligand-protein interactions to identify steric clashes or electronic mismatches .

Q. How does [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide interact with cytochrome P450 enzymes, and what are the implications for toxicity?

  • Experimental Design :

  • In Vitro Assays : Incubate with human liver microsomes and monitor metabolite formation via LC-MS/MS.
  • Docking Studies : Use AutoDock Vina to predict binding to CYP3A4/2D6 active sites. Key interactions include H-bonding with sulfonamide oxygen and π-stacking with the phenyl ring .

Q. What computational methods predict the compound’s solubility and permeability?

  • Tools :

  • COSMO-RS : Predicts logP (~2.8) and solubility in DMSO/water mixtures.
  • MD Simulations : Assess membrane permeability via free-energy profiles in lipid bilayers .

Q. How can researchers resolve discrepancies between theoretical and experimental pKa values?

  • Resolution Steps :

Validate computational models (e.g., DFT with B3LYP/6-31G*) against potentiometric titration data.

Adjust solvent parameters (e.g., dielectric constant) in simulations to account for solvent effects .

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